molecular formula C24H18Cl2FN3O B11218004 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11218004
M. Wt: 454.3 g/mol
InChI Key: CEEHKFZVBBTSOM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes chloro, ethoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds such as 3-chloro-4-ethoxyaniline and 2-chloro-6-fluorobenzaldehyde.

    Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the dihydropyrimido[1,2-a]benzimidazole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. It has been explored as a lead compound in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to interact with specific molecular targets makes it a valuable candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

What sets 2-(3-Chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole apart from similar compounds is its specific combination of chloro, ethoxy, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to interact with multiple molecular targets and its potential for diverse applications highlight its significance in scientific research.

Properties

Molecular Formula

C24H18Cl2FN3O

Molecular Weight

454.3 g/mol

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H18Cl2FN3O/c1-2-31-22-11-10-14(12-16(22)26)19-13-21(23-15(25)6-5-7-17(23)27)30-20-9-4-3-8-18(20)28-24(30)29-19/h3-13,21H,2H2,1H3,(H,28,29)

InChI Key

CEEHKFZVBBTSOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC=C5Cl)F)Cl

Origin of Product

United States

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